JTS-653

Vue d'ensemble

Description

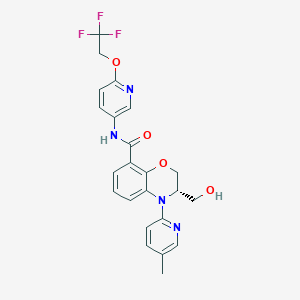

JTS-653 est un antagoniste sélectif du récepteur potentiel de vanilloïde transitoire de type 1 (TRPV1). Ce composé a été étudié pour son potentiel à soulager la douleur chronique réfractaire aux anti-inflammatoires non stéroïdiens (AINS). La structure chimique de this compound est (3S)-3-(hydroxyméthyl)-4-(5-méthylpyridin-2-yl)-N-[6-(2,2,2-trifluoroéthoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de JTS-653 implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du système cyclique benzo[b][1,4]oxazine, l'introduction des groupes pyridinyle et le couplage final pour former le carboxamide. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs sont optimisées pour obtenir des rendements élevés et une pureté élevée .

Méthodes de Production Industrielle

La production industrielle de this compound impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour les réactions à grande échelle, la garantie d'une qualité et d'une pureté constantes et la mise en œuvre de procédés rentables et respectueux de l'environnement. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées pourrait améliorer l'efficacité et l'évolutivité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions

JTS-653 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un acide carboxylique.

Réduction : Le groupe nitro dans la partie pyridinyle peut être réduit en amine.

Substitution : Le groupe trifluoroéthoxy peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et Conditions Communs

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Hydrogénation catalytique ou hydrures métalliques comme l'hydrure de lithium et d'aluminium.

Substitution : Des nucléophiles tels que des amines ou des thiols en présence d'une base.

Principaux Produits

Oxydation : Formation d'acides carboxyliques.

Réduction : Formation d'amines.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la Recherche Scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la douleur chronique. Il a montré son efficacité dans des modèles animaux de douleur réfractaire aux AINS, y compris la douleur arthritique sévère et la douleur postherpétique. Le composé a également été étudié pour son utilisation potentielle dans d'autres affections impliquant le TRPV1, telles que l'inflammation et la douleur neuropathique .

Mécanisme d'Action

This compound exerce ses effets en antagonisant sélectivement le récepteur TRPV1. Ce récepteur est impliqué dans la transmission et la modulation des signaux de douleur. En bloquant le TRPV1, this compound réduit l'activation des voies de la douleur, soulageant ainsi la douleur. Le composé inhibe l'activation du TRPV1 induite par la capsaïcine, les protons et la chaleur, démontrant ainsi son activité antagoniste à large spectre .

Applications De Recherche Scientifique

Chronic Pain Management

JTS-653 has been shown to alleviate chronic pain conditions that do not respond well to traditional NSAIDs. Key findings include:

- Animal Studies : In various animal models, this compound significantly reduced mechanical hyperalgesia induced by nerve injury or inflammatory agents. For instance, it demonstrated efficacy in the L5 spinal nerve ligation model at doses of 0.3 mg/kg and above .

- Post-Herpetic Neuralgia : In clinical trials, this compound was evaluated for its effectiveness in managing post-herpetic neuralgia, showing promise in reducing pain associated with this condition .

Bladder Overactivity

Research indicates that this compound may also have applications in treating bladder overactivity:

- Urodynamic Studies : In anesthetized rats, this compound significantly suppressed increases in nerve discharge and intravesical pressure induced by capsaicin and resiniferatoxin. It improved urodynamic parameters without affecting normal voiding functions .

Efficacy of this compound in Pain Models

| Study Type | Pain Model | Dosage (mg/kg) | Efficacy Observed |

|---|---|---|---|

| Animal Study | L5 spinal nerve ligation | 0.3 | Partial attenuation of mechanical hyperalgesia |

| Clinical Trial | Post-Herpetic Neuralgia | N/A | Significant reduction in pain levels |

| Urodynamic Study | Capsaicin-induced bladder overactivity | 0.3 | Increased intercontraction interval |

Case Study 1: Efficacy in Chronic Pain

A study involving herpes simplex virus-1-inoculated mice demonstrated that this compound reduced chronic pain at a dosage of 0.3 mg/kg, highlighting its potential as an effective treatment for NSAID-refractory pain .

Case Study 2: Bladder Overactivity

In a controlled experiment with conscious rats, this compound was administered to evaluate its effects on bladder activity following resiniferatoxin infusion. The results indicated a significant increase in voided volume and intercontraction interval without impacting maximal voiding pressure, suggesting its therapeutic potential for bladder dysfunctions .

Mécanisme D'action

JTS-653 exerts its effects by selectively antagonizing the TRPV1 receptor. This receptor is involved in the transmission and modulation of pain signals. By blocking TRPV1, this compound reduces the activation of pain pathways, thereby alleviating pain. The compound inhibits the activation of TRPV1 induced by capsaicin, protons, and heat, demonstrating its broad-spectrum antagonistic activity .

Comparaison Avec Des Composés Similaires

Composés Similaires

Capsazepine : Un autre antagoniste du TRPV1 avec des propriétés analgésiques similaires.

SB-705498 :

AMG 517 : Un puissant antagoniste du TRPV1 étudié pour ses effets analgésiques.

Unicité de JTS-653

This compound se distingue par sa forte puissance et sa sélectivité pour le récepteur TRPV1. Il a démontré son efficacité dans divers modèles animaux de douleur chronique, en particulier ceux réfractaires aux AINS. De plus, this compound a montré un profil de sécurité favorable, avec des effets minimes sur la nociception normale et la coordination motrice .

Activité Biologique

JTS-653 is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a significant role in pain perception and inflammatory responses. This compound has been investigated for its potential to alleviate chronic pain, particularly in cases where traditional non-steroidal anti-inflammatory drugs (NSAIDs) are ineffective.

Chemical Structure

The chemical structure of this compound is defined as:

This compound functions by selectively inhibiting the TRPV1 channel, which is activated by various stimuli including heat, acidic conditions, and inflammatory mediators. The inhibition of TRPV1 reduces calcium ion influx into cells, thereby modulating pain signaling pathways.

Efficacy in Pain Models

Research has demonstrated the efficacy of this compound in various animal models of chronic pain:

- Post-Herpetic Neuralgia : In a Phase 2 clinical study, this compound was shown to significantly reduce pain in patients suffering from post-herpetic neuralgia, a condition often resistant to NSAIDs .

- Chronic Pain Models : In studies involving rats and mice:

Urodynamic Studies

A study focused on bladder overactivity found that this compound effectively suppressed increased pelvic nerve discharge and intravesical pressure induced by capsaicin infusion in rats. Notably, it improved intercontraction intervals and voided volumes without affecting normal bladder function .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Model Used | Dosage | Key Findings |

|---|---|---|---|

| Chronic Pain | Complete Freund's adjuvant model | 0.3 mg/kg | Reversed mechanical hyperalgesia |

| Post-Herpetic Neuralgia | Human Clinical Trial | N/A | Significant pain reduction reported |

| Bladder Overactivity | Rat urodynamic studies | N/A | Increased intercontraction intervals; no effect on normal function |

| NSAID-Refractory Pain | Herpes simplex virus-inoculated mice | 0.3 mg/kg | Reduced chronic pain |

Clinical Trials

One notable clinical trial assessed the safety and efficacy of this compound in patients with chronic pain conditions resistant to NSAIDs. The study indicated favorable outcomes with minimal side effects, suggesting that this compound could be a viable alternative for managing chronic pain .

Animal Studies

In animal models, this compound demonstrated consistent results across different types of induced pain:

- In the L5 spinal nerve ligation model, it partially attenuated mechanical hyperalgesia at 0.3 mg/kg .

- The compound did not affect nociception from noxious thermal or mechanical stimuli in normal rats, indicating a targeted action on pathological pain mechanisms rather than general analgesic effects .

Propriétés

IUPAC Name |

(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O4/c1-14-5-7-19(27-9-14)30-16(11-31)12-33-21-17(3-2-4-18(21)30)22(32)29-15-6-8-20(28-10-15)34-13-23(24,25)26/h2-10,16,31H,11-13H2,1H3,(H,29,32)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUCKCLSVBFSOS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942614-99-5 | |

| Record name | JTS-653 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942614995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTS-653 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM92XK3YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.